molecular formula C11H13NO2 B15057429 2-Methyl-6-propoxybenzo[d]oxazole CAS No. 1361003-62-4

2-Methyl-6-propoxybenzo[d]oxazole

Cat. No.: B15057429
CAS No.: 1361003-62-4
M. Wt: 191.23 g/mol
InChI Key: HVZXQNNPBSTFTK-UHFFFAOYSA-N
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Description

2-Methyl-6-propoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring containing one oxygen and one nitrogen atom, with a methyl group at the 2-position and a propoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-propoxybenzo[d]oxazole typically involves the condensation of aromatic aldehydes with 2-aminophenols. One common method involves the use of a catalyst such as LAIL@MNP nonmartial (MNC-19) to facilitate the reaction . The reaction is carried out under reflux conditions in toluene, leading to the formation of the desired oxazole derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-propoxybenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and substituted oxazole compounds, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Methyl-6-propoxybenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or block receptor sites, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Uniqueness

2-Methyl-6-propoxybenzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other oxazole derivatives, it may exhibit different binding affinities and selectivities for various biological targets, making it a valuable compound for medicinal chemistry and drug discovery .

Properties

CAS No.

1361003-62-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-methyl-6-propoxy-1,3-benzoxazole

InChI

InChI=1S/C11H13NO2/c1-3-6-13-9-4-5-10-11(7-9)14-8(2)12-10/h4-5,7H,3,6H2,1-2H3

InChI Key

HVZXQNNPBSTFTK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(O2)C

Origin of Product

United States

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